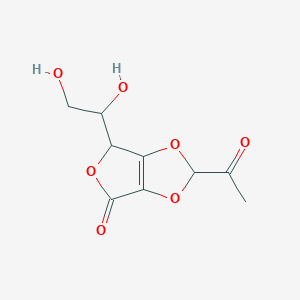

Ascorbic acid methylglyoxal acetal

描述

属性

CAS 编号 |

74717-64-9 |

|---|---|

分子式 |

C9H10O7 |

分子量 |

230.17 g/mol |

IUPAC 名称 |

2-acetyl-6-(1,2-dihydroxyethyl)-6H-furo[3,4-d][1,3]dioxol-4-one |

InChI |

InChI=1S/C9H10O7/c1-3(11)9-15-6-5(4(12)2-10)14-8(13)7(6)16-9/h4-5,9-10,12H,2H2,1H3 |

InChI 键 |

NIULXBIOLSVHSZ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1OC2=C(O1)C(=O)OC2C(CO)O |

产品来源 |

United States |

准备方法

Reactivity of Methylglyoxal and Ascorbic Acid

Methylglyoxal (C₃H₄O₂) exists in equilibrium between its keto and enol tautomers, with the diketone form predominating in aqueous solutions. Its electrophilic carbonyl groups readily undergo nucleophilic attack by alcohols, forming hemiacetals and acetals. Ascorbic acid, a polyhydroxy compound with four hydroxyl groups (at C2, C3, C5, and C6), provides multiple sites for acetalization. The C2 and C3 hydroxyls are most reactive due to their proximity to the electron-withdrawing lactone ring, making them primary targets for methylglyoxal.

Thermodynamic and Kinetic Considerations

Acetal formation is typically acid-catalyzed, proceeding via protonation of the carbonyl oxygen, nucleophilic attack by the hydroxyl group, and subsequent dehydration. The reaction equilibrium favors acetal formation in anhydrous conditions, as water shifts the equilibrium toward hydrolysis. Elevated temperatures (50–80°C) and aprotic solvents (e.g., dimethylformamide) enhance reaction rates while minimizing ascorbic acid degradation.

Synthetic Methodologies for Ascorbic Acid Methylglyoxal Acetal

Direct Acid-Catalyzed Acetalization

The most straightforward method involves reacting equimolar amounts of ascorbic acid and methylglyoxal in the presence of a Brønsted acid catalyst.

Procedure :

- Dissolve ascorbic acid (1.0 equiv) in anhydrous methanol under nitrogen atmosphere.

- Add methylglyoxal (1.2 equiv) dropwise, followed by catalytic sulfuric acid (0.5–1.0 mol%).

- Reflux at 65°C for 6–8 hours.

- Neutralize with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

Stepwise Protection-Deprotection Strategy

To enhance regioselectivity, transient protection of less reactive hydroxyl groups (C5 and C6) is employed before acetalization.

Procedure :

- Protect C5 and C6 hydroxyls of ascorbic acid as benzyl ethers using benzyl chloride and NaH.

- React the protected derivative with methylglyoxal in toluene using p-toluenesulfonic acid (PTSA) as catalyst.

- Remove benzyl groups via hydrogenolysis (H₂/Pd-C).

- Minimizes bis-acetal formation.

- Enables isolation of mono-acetal isomers for biological testing.

Heterogeneous Catalytic Systems

Solid acid catalysts, such as sulfonated mesoporous silica or ion-exchange resins, offer recyclability and simplified purification.

Procedure :

- Suspend ascorbic acid and methylglyoxal (1:1.1 molar ratio) in acetonitrile.

- Add Amberlyst-15 (10 wt%) and stir at 50°C for 12 hours.

- Filter the catalyst, concentrate under reduced pressure, and crystallize from ethanol/water.

Yield : 68–72%.

Catalyst Performance :

- Amberlyst-15 achieves >90% conversion with three reuses before activity loss.

- Pore size (>5 nm) critical for accommodating ascorbic acid’s bulky structure.

Analytical Characterization and Quality Control

Structural Elucidation

Purity Assessment

- Ion Chromatography : Quantifies residual methylglyoxal (<0.1% w/w).

- Karl Fischer Titration : Confirms water content <0.5% in final product.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions: Ascorbic acid methylglyoxal acetal can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the acetal group and the hydroxyl groups on the ascorbic acid moiety.

Common Reagents and Conditions: Common reagents used in reactions involving ascorbic acid methylglyoxal acetal include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typical conditions include mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from reactions involving ascorbic acid methylglyoxal acetal depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dehydroascorbic acid derivatives, while reduction reactions may produce reduced forms of the acetal .

科学研究应用

Ascorbic acid methylglyoxal acetal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying electron transfer processes and the formation of advanced glycation end products (AGEs). In biology and medicine, it is investigated for its potential role in modulating oxidative stress and its interactions with proteins and nucleic acids. In industry, it may be used in the formulation of antioxidants and preservatives .

作用机制

The mechanism of action of ascorbic acid methylglyoxal acetal involves its ability to act as an electron acceptor and donor. The compound can participate in redox reactions, scavenging reactive oxygen species and reducing oxidative stress. It can also form adducts with proteins and nucleic acids, potentially modulating their function and stability. The molecular targets and pathways involved in these processes include the activation of antioxidant enzymes and the inhibition of pro-oxidant pathways .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Methylglyoxal Dimethyl Acetal

- Molecular Formula : C₅H₁₀O₃.

- Formation: Synthesized via azeotropic distillation of methylglyoxal and methanol in acidic conditions .

- Function : Primarily a synthetic intermediate for organic chemistry applications, lacking documented biological activity. Unlike ascorbic acid methylglyoxal acetal, it lacks antioxidant moieties, rendering it inert in redox pathways .

2-(5-Methylfuryl)-3-Ketogulonolactone Cyclohemiketal

Functional Analogs: Advanced Glycation End Products (AGEs)

Argpyrimidine

- Molecular Formula : C₁₁H₁₈N₄O₃.

- Formation : Generated via methylglyoxal modification of arginine residues in proteins, leading to fluorescence and protein dysfunction .

- Biological Role : A biomarker of diabetic complications and aging. Unlike the acetal, argpyrimidine is a protein adduct rather than a free small molecule .

Carboxymethyl-Lysine (CML)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。